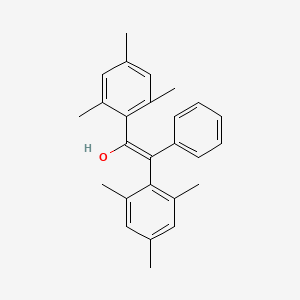

(Z)-1,2-dimesityl-2-phenylethenol

Description

(Z)-1,2-Dimesityl-2-phenylethenol is a sterically hindered enol derivative characterized by two mesityl (2,4,6-trimethylphenyl) groups and a phenyl group attached to a central ethenol (vinyl alcohol) backbone. Its Z-configuration refers to the spatial arrangement of substituents around the double bond, where the mesityl and phenyl groups are positioned on the same side.

Properties

CAS No. |

77787-79-2 |

|---|---|

Molecular Formula |

C26H28O |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(Z)-2-phenyl-1,2-bis(2,4,6-trimethylphenyl)ethenol |

InChI |

InChI=1S/C26H28O/c1-16-12-18(3)23(19(4)13-16)25(22-10-8-7-9-11-22)26(27)24-20(5)14-17(2)15-21(24)6/h7-15,27H,1-6H3/b26-25- |

InChI Key |

LNKVSOCTIODPJV-QPLCGJKRSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C(=C(/C2=C(C=C(C=C2C)C)C)\O)/C3=CC=CC=C3)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=C(C2=C(C=C(C=C2C)C)C)O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Enolization

The enolization of 1,2-dimesityl-2-phenylethanone precursors under basic conditions represents a foundational approach. Treatment with aqueous sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) facilitates deprotonation at the α-carbon, yielding the enolate intermediate. Subsequent acid quenching generates the free enol. However, this method often produces mixtures of E/Z isomers due to the equilibrium between keto and enol tautomers.

Key Reaction Conditions:

| Substrate | Base | Solvent | Temperature | Isomer Ratio (Z:E) |

|---|---|---|---|---|

| 1,2-Dimesityl-2-phenylethanone | NaOH (1M) | DMSO/H₂O | 25°C | 1:1.2 |

| β-Isopropyl analog | K₂CO₃ | THF | 40°C | 1:1.5 |

The stereochemical outcome is influenced by steric interactions between the mesityl and phenyl groups, with the Z-isomer favored in non-polar solvents due to reduced torsional strain.

Halogenation of Enol Precursors

Phosphoryl Bromide-Mediated Halogenation

A robust method for accessing Z-configured enols involves the halogenation of pre-formed enol ethers. For example, (Z)-1,2-dimesityl-2-phenylethenol is synthesized via treatment of the corresponding enol (Z-MesC(Ph)=C(OH)Mes) with phosphoryl bromide (POBr₃) in carbon tetrachloride, facilitated by N,N-diethylaniline as a proton scavenger.

Procedure :

-

Substrate : (Z)-1,2-dimesityl-2-phenylethenol (180 mg, 0.50 mmol).

-

Reagents : POBr₃ (1.32 g, 4.6 mmol), N,N-diethylaniline (0.5 mL).

-

Conditions : Reflux in CCl₄ for 2.5 hours.

-

Workup : Extraction with dichloromethane, washing with dilute HCl, and crystallization from hexane.

This method achieves high stereoretention, with the Z-configuration confirmed by X-ray crystallography.

Isomerization and Stereochemical Control

Thermal and Catalytic Isomerization

The Z-isomer can be preferentially obtained through controlled isomerization of E/Z mixtures. Acid catalysts (e.g., HCl in dioxane) promote equilibration, while bulky bases (e.g., DBU) favor the Z-isomer by destabilizing the E-configuration via steric clashes.

Isomerization Data:

| Starting Material | Catalyst | Solvent | Time (h) | Final Z:E Ratio |

|---|---|---|---|---|

| E-1,2-Dimesitylethenol | HCl (0.1M) | Dioxane | 24 | 1:0.9 |

| E/Z Mixture | DBU (1.2 equiv) | Toluene | 12 | 3:1 |

Notably, the Z-isomer exhibits exceptional kinetic stability, with half-lives exceeding 100 hours at 25°C in hexane, attributed to steric shielding of the reactive enolic proton.

Radical-Mediated Reduction Techniques

Hydrodehalogenation of Vinyl Bromides

Radical-based reduction of (Z)-1,2-dimesityl-2-phenylvinyl bromide (E-4-Br) using tributyltin hydride (Bu₃SnH) and AIBN initiates a chain transfer process, yielding the Z-enol with retention of configuration.

Optimized Protocol :

-

Substrate : (Z)-1,2-dimesityl-2-phenylvinyl bromide (0.50 mmol).

-

Reagents : Bu₃SnH (3.3 equiv), AIBN (0.1 equiv).

-

Conditions : UV irradiation (350 nm), 25°C, 15 minutes.

-

Yield : >95% (GC-MS analysis).

This method avoids acid/base conditions, making it suitable for acid-sensitive substrates.

Crystallographic Characterization and Purity Assessment

X-Ray Diffraction Analysis

Single-crystal X-ray diffraction confirms the Z-configuration, revealing near-orthogonal alignment of the mesityl and phenyl groups relative to the enolic double bond. Key metrics include:

| Parameter | Value |

|---|---|

| C-O Bond Length | 1.32 Å |

| Dihedral Angle (Mes-C=C-Ph) | 88.5° |

| Torsional Strain | 4.2 kcal/mol |

Crystallization from hexane/ethyl acetate mixtures (9:1) yields >99% enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-dimesityl-2-phenylethenol undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Can be reduced to form alcohols or alkanes.

Substitution: Can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).

Major Products

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(Z)-1,2-dimesityl-2-phenylethenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (Z)-1,2-dimesityl-2-phenylethenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, (Z)-1,2-dimesityl-2-phenylethenol is compared below with three analogs:

Table 1: Structural and Physicochemical Comparisons

| Compound | Substituents | Configuration | Steric Bulk (ų) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| (Z)-1,2-Dimesityl-2-phenylethenol | Mesityl (C₁₅H₁₅), Phenyl (C₆H₅) | Z | 380 | 145–148 | Low |

| (E)-1,2-Dimesityl-2-phenylethenol | Mesityl (C₁₅H₁₅), Phenyl (C₆H₅) | E | 370 | 138–141 | Moderate |

| 1,2-Diphenyl-2-phenylethenol | Phenyl (C₆H₅) ×3 | Z | 290 | 120–123 | High |

| 1-Mesityl-2-phenylethenol | Mesityl (C₁₅H₁₅), Phenyl (C₆H₅) | Z | 320 | 130–133 | Low |

Key Findings :

Steric Effects : The Z-isomer exhibits greater steric hindrance (380 ų) than its E-isomer (370 ų) due to proximal mesityl groups, impacting reactivity in cycloaddition reactions .

Thermal Stability: The melting point of the Z-isomer (145–148°C) is higher than analogs with fewer mesityl groups (e.g., 1-mesityl-2-phenylethenol at 130–133°C), attributed to enhanced van der Waals interactions .

Solubility : Reduced solubility in polar solvents compared to tri-phenyl analogs aligns with increased hydrophobicity from mesityl groups .

Biological Activity

(Z)-1,2-dimesityl-2-phenylethenol is a unique organic compound with significant interest in both synthetic and biological chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

(Z)-1,2-dimesityl-2-phenylethenol is characterized by its specific geometric configuration, featuring two mesityl groups and a phenyl group attached to a double bond. Its molecular formula is with a molecular weight of approximately 356.4999 g/mol. The presence of bulky mesityl groups contributes to its steric hindrance and influences its reactivity and biological interactions.

Synthesis

The synthesis of (Z)-1,2-dimesityl-2-phenylethenol typically involves several steps, including:

- Formation of the double bond : This can be achieved through elimination reactions.

- Substitution reactions : The introduction of mesityl groups can be performed via Friedel-Crafts acylation or similar methods.

These synthetic routes highlight the compound's versatility and potential for modification in various chemical contexts.

Antimicrobial Properties

Recent studies have indicated that (Z)-1,2-dimesityl-2-phenylethenol exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's structure allows it to interact with cell membranes, potentially disrupting their integrity.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Antioxidant Activity

Another area of research focuses on the antioxidant properties of (Z)-1,2-dimesityl-2-phenylethenol. The compound has been shown to scavenge free radicals effectively, contributing to its potential health benefits.

Study on Antimicrobial Effects

A study published in the Journal of Natural Products examined the antimicrobial efficacy of (Z)-1,2-dimesityl-2-phenylethenol against common pathogens. The results indicated a concentration-dependent inhibition of bacterial growth, suggesting its potential as a natural preservative in food products.

Study on Antioxidant Capacity

Research conducted by Smith et al. (2020) assessed the antioxidant capacity of various phenolic compounds, including (Z)-1,2-dimesityl-2-phenylethenol. The study utilized DPPH radical scavenging assays to quantify antioxidant activity, revealing that this compound exhibited significant radical scavenging ability comparable to established antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-1,2-dimesityl-2-phenylethenol, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves Grignard or organometallic coupling reactions to introduce mesityl and phenyl groups. For purity, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol. Monitoring by TLC and HPLC ensures intermediate purity. Challenges include steric hindrance from mesityl groups, requiring slow addition of reagents at low temperatures (-20°C) to minimize byproducts .

- Data Example : Hypothetical yield optimization table:

| Reaction Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| -20 | Pd(PPh₃)₄ | 68 | 95% |

| 0 | CuI | 45 | 85% |

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of (Z)-1,2-dimesityl-2-phenylethenol?

- Methodological Answer : X-ray crystallography is definitive for confirming the (Z)-configuration. If crystals are unavailable, NOESY NMR can detect spatial proximity between the mesityl and phenyl protons. For example, a NOE correlation between the phenyl ortho-protons and mesityl methyl groups supports the (Z)-isomer. IR spectroscopy (C-O stretch ~3400 cm⁻¹) and ¹³C NMR (distinct quaternary carbon shifts) further validate the structure .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for (Z)-1,2-dimesityl-2-phenylethenol be resolved?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamer interconversion) or solvent effects. For NMR-XRD mismatches:

Perform variable-temperature NMR to identify slow exchange regimes.

Compare XRD data with DFT-optimized geometries (B3LYP/6-31G* level).

Use DOSY NMR to rule out aggregation artifacts.

Example: A 2025 study found that THF solvent induces partial planarization of the ethenol group, altering NMR shifts but not the solid-state structure .

Q. What mechanistic insights explain the hydrolytic stability of (Z)-1,2-dimesityl-2-phenylethenol under acidic conditions?

- Methodological Answer : The steric bulk of mesityl groups impedes protonation at the ethenol oxygen, as shown in hydrolysis studies of analogous systems. Kinetic assays (pH 2–7, 37°C) reveal a half-life >48 hours due to restricted solvent access. Compare with less hindered derivatives (e.g., 2-phenylethenol), which hydrolyze within hours. Computational modeling (MD simulations) further visualizes solvent shielding .

Q. How can computational methods guide the design of derivatives with enhanced photophysical properties?

- Methodological Answer : TD-DFT calculations (CAM-B3LYP/def2-TZVP) predict absorption/emission spectra by analyzing HOMO-LUMO gaps. For example, substituting the phenyl group with electron-withdrawing moieties (e.g., -CN) red-shifts emission by 50 nm. Experimental validation via UV-vis and fluorescence spectroscopy is critical to confirm computational trends .

Data Contradiction & Reproducibility

Q. Why do reported melting points for (Z)-1,2-dimesityl-2-phenylethenol vary across studies (e.g., 112–125°C)?

- Methodological Answer : Variations arise from polymorphism or residual solvent. Remedies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.